5-Aminoeosin

Descripción

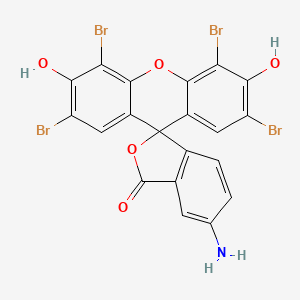

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Br4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-2-1-6(25)3-7(8)19(28)30-20/h1-5,26-27H,25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMFYZLAQCCIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Br4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226822 | |

| Record name | 5-Aminoeosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75900-75-3 | |

| Record name | 5-Amino-2′,4′,5′,7′-tetrabromo-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75900-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoeosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075900753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoeosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 Aminoeosin

Organic Synthesis Pathways for 5-Aminoeosin Production

The primary route for producing 5-aminoeosin involves the chemical modification of eosin (B541160) Y or its precursors. biosynth.com This process typically follows a multi-step pathway involving nitration followed by reduction.

Amination Reactions of Eosin Compounds

A common strategy for introducing an amine group onto the eosin scaffold is through the reduction of a nitro-eosin intermediate. The synthesis often starts with the nitration of fluorescein (B123965) to produce 5-nitrofluorescein. This intermediate is then brominated to yield 5-nitroeosin. The final step involves the reduction of the nitro group to a primary amine, yielding 5-aminoeosin.

While direct amination of eosin Y can be challenging, eosin derivatives are known to act as photosensitizers and redox catalysts in various amination reactions under visible light, highlighting the reactivity of the xanthene core. nih.govresearchgate.net However, for the specific production of 5-aminoeosin, the reduction of a nitrated precursor is a more controlled and established method. A general representation of this synthesis pathway is detailed in the table below.

Table 1: Synthetic Pathway from Fluorescein to 5-Aminoeosin

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Fluorescein | Nitrating Agent (e.g., Nitric Acid) | 5-Nitrofluorescein | Introduction of a nitro group. |

| 2 | 5-Nitrofluorescein | Brominating Agent (e.g., Bromine) | 5-Nitroeosin | Bromination of the xanthene core. google.com |

This table represents a generalized pathway; specific reagents and conditions can vary.

Purification and Characterization of Synthetic Intermediates

The purification and characterization of intermediates and the final 5-aminoeosin product are crucial for ensuring high purity for subsequent applications. Thin-layer chromatography (TLC) is frequently used to monitor the progress of the reaction, for instance, by observing the conversion of the non-fluorescent aminoeosin to a fluorescent product. google.com

Following the synthesis, purification is often achieved through precipitation and washing, or by using column chromatography techniques. google.com For example, after neutralization from its hydrochloride salt, 5-aminoeosin can be purified from sodium chloride using silica (B1680970) gel column chromatography with methanol (B129727) as the eluent. spiedigitallibrary.org Characterization of the final product and its derivatives is confirmed using methods such as mass spectrometry to verify the molecular weight. spiedigitallibrary.org

Functionalization and Conjugation Chemistry of 5-Aminoeosin

The primary amine group of 5-aminoeosin is the key functional group that allows for its covalent attachment to a wide array of molecules, including proteins, nucleic acids, and other probes. biosynth.comresearchgate.net

Formation of Acyl Spin-Label Derivatives (e.g., 5-SLE)

A significant application of 5-aminoeosin is in the synthesis of dual-purpose molecular probes that combine fluorescence and electron paramagnetic resonance (EPR) capabilities. An example of such a probe is 5-SLE, an acyl spin-label derivative of 5-aminoeosin. nih.gov

The synthesis of 5-SLE is achieved by reacting 5-aminoeosin with the anhydride (B1165640) of a spin-label carboxylic acid, such as 2,2,5,5-tetramethylpyrrolin-1-oxyl-3-carboxylic acid. spiedigitallibrary.orgresearchgate.net The reaction involves the formation of a stable amide bond between the primary amine of 5-aminoeosin and the carboxyl group of the spin label.

Table 2: Synthesis of 5-SLE from 5-Aminoeosin

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 5-Aminoeosin (free amine), Anhydride of 2,2,5,5-tetramethylpyrrolin-1-oxyl-3-carboxylic acid | spiedigitallibrary.org |

| Solvent | Dry Dimethylformamide (DMF) | spiedigitallibrary.org |

| Conditions | Heated to 60 °C with stirring under an inert atmosphere (argon) | spiedigitallibrary.org |

| Purification | Preparative thin-layer chromatography (TLC) | spiedigitallibrary.org |

The resulting compound, 5-SLE, retains both the fluorescence properties of the eosin chromophore and the paramagnetic properties of the nitroxide spin label, making it a valuable tool for studying molecular dynamics. nih.govresearchgate.net

Site-Specific Bioconjugation Approaches

Cysteine-Specific Modifications Utilizing 5-Substituted 1,2,3-Triazine Derivatives

For cysteine-specific modifications, 5-aminoeosin can be derivatized with a dichlorotriazine moiety. This is achieved through a reaction between 5-aminoeosin and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a solvent like anhydrous ethanol (B145695). google.com The reaction results in the formation of 5-(4,6-dichlorotriazinyl)aminoeosin. google.comdocplayer.gr In this derivative, one of the chlorine atoms on the triazine ring is substituted by the amino group of 5-aminoeosin.

The remaining chlorine atoms on the triazine ring are reactive towards nucleophiles, particularly the sulfhydryl group of cysteine residues on proteins. This allows for the covalent, site-specific attachment of the eosin dye to proteins at cysteine locations. Dichlorotriazinyl-dyes are known to react with amine and hydroxyl groups as well, but the high nucleophilicity of the thiol group allows for targeted modification under controlled pH conditions.

| Reactants | Product | Key Conditions | Reference |

|---|---|---|---|

| 5-Aminoeosin, Cyanuric chloride | 5-(4,6-Dichlorotriazinyl)aminoeosin | Anhydrous ethanol (solvent), Room temperature | google.com |

Enzymatic Bioconjugation Techniques

Enzymatic methods offer high specificity for bioconjugation. Enzymes like transglutaminase can catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. Amine-containing dyes can act as substrates for these enzymatic reactions. dianabiotech.com Laccases are another class of enzymes that mediate the oxidative coupling of aromatic amines, which can be used to form dyes. researchgate.net

While these enzymatic techniques are established for conjugating molecules with primary amines, specific, detailed research findings describing the direct enzymatic conjugation of 5-aminoeosin to biomolecules are not prominent in the reviewed literature. However, the presence of the primary amine on 5-aminoeosin makes it a theoretical candidate for enzyme-mediated conjugation strategies like transamination. dianabiotech.com

Integration of 5-Aminoeosin into Polymeric Structures

Covalent Attachment to Biodegradable Block Copolymers

5-Aminoeosin has been utilized as a model substrate to demonstrate the covalent binding of amine-containing molecules to biodegradable block copolymers. researchgate.net Specifically, research has shown its successful attachment to diblock and triblock copolymers composed of poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG). researchgate.netnih.gov These amphiphilic copolymers are of interest in biomedical applications, such as for creating surfaces that can be modified with bioactive molecules. nih.gov

In these studies, amine-reactive biodegradable diblock copolymers were synthesized and then reacted with 5-aminoeosin. The covalent attachment of the dye to the polymer backbone was confirmed through analytical methods, verifying that the polymer was capable of binding primary amine-containing compounds. researchgate.net This demonstrates a viable strategy for integrating fluorescent moieties like 5-aminoeosin into larger polymeric architectures for applications in materials science and tissue engineering.

Activation Strategies for Polymer Conjugation (e.g., via Carboxylic Acids)

To facilitate the covalent attachment of 5-aminoeosin to polymers like PLA-PEG, the polymer must first be "activated" to make it reactive towards the dye's primary amine. A common and effective strategy involves the activation of carboxylic acid or hydroxyl groups on the polymer to form N-hydroxysuccinimidyl (NHS) esters. sigmaaldrich.commdpi.comthermofisher.com

This process typically involves two steps:

Functionalization: The polymer, such as a PLA-PEG copolymer, is designed or modified to have terminal carboxylic acid groups. researchgate.net

Activation: These carboxylic acid groups are then reacted with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). biotium.com This forms a highly reactive NHS ester on the polymer chain. sigmaaldrich.comtocris.com

The resulting NHS-activated polymer readily reacts with the primary amine of 5-aminoeosin in a mild, slightly basic aqueous buffer (pH 7-9) to form a stable and inert amide bond, thus covalently conjugating the dye to the polymer. sigmaaldrich.commdpi.comtocris.com Linkers such as disuccinimidyl tartrate or disuccinimidyl succinate (B1194679) can also be used to activate hydroxyl-terminated polymers for reaction with amines.

| Strategy | Polymer Functional Group | Activating Reagents | Reactive Intermediate | Target on 5-Aminoeosin | Resulting Linkage | Reference |

|---|---|---|---|---|---|---|

| Carbodiimide Chemistry | Carboxylic Acid (-COOH) | EDC, NHS | NHS Ester | Primary Amine (-NH2) | Amide Bond | sigmaaldrich.comthermofisher.combiotium.com |

Advanced Spectroscopic Investigations Employing 5 Aminoeosin and Its Derivatives

Probing Rotational Dynamics of Biomolecules

A significant application of 5-aminoeosin lies in its use as a molecular probe to study the rotational dynamics of biomolecules. uva.nl By covalently or non-covalently attaching a derivative of 5-aminoeosin to a macromolecule, such as a protein, its rotational motion can be monitored across a wide range of timescales, from picoseconds to microseconds. A spin-labeled derivative of 5-aminoeosin, often referred to as 5-SLE, has been synthesized for this purpose, combining the optical properties of eosin (B541160) with the paramagnetic properties of a nitroxide spin label. nih.govnih.gov This dual-function probe allows for the application of both optical and magnetic resonance spectroscopic techniques to the same system, enabling a comprehensive analysis of molecular dynamics. uva.nlspiedigitallibrary.org

Time-resolved fluorescence anisotropy decay spectroscopy is a powerful technique for probing the rapid rotational motions of molecules in the picosecond to nanosecond timescale. uva.nlresearchgate.netmdpi.comrsc.org When a fluorophore like 5-aminoeosin or its derivative is excited with polarized light, the initial emission is also polarized. The subsequent decay of this polarization, or anisotropy, is directly related to the rotational motion of the fluorophore. researchgate.netazom.com For a small molecule like free 5-SLE in solution, this rotational motion is rapid, leading to a fast decay of fluorescence anisotropy. uva.nl When 5-SLE is bound to a much larger molecule, such as bovine serum albumin (BSA), its rotation is significantly slowed, resulting in a much slower anisotropy decay. uva.nl This technique has been effectively used to quantify the nanosecond rotational motions of the 5-SLE-bovine serum albumin complex. uva.nl The analysis of fluorescence anisotropy decay curves, which can be fitted to exponential decay models, provides quantitative data on rotational correlation times. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as the nitroxide spin label on 5-SLE. ucf.eduinstras.comscilit.com The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the spin label. ucf.edu For 5-SLE undergoing rapid rotational reorientation in an aqueous solution, the EPR spectrum exhibits a characteristic lineshape. nih.govnih.gov When 5-SLE is bound to a slowly rotating protein like BSA, the EPR spectrum broadens to a near slow-motion limit, as expected for the protein-5-SLE complex. nih.govnih.gov This change in the EPR spectrum provides qualitative and quantitative information about the conformational dynamics of the biomolecule to which the probe is attached. spiedigitallibrary.org Linear EPR spectroscopy has been utilized to observe and quantify the nanosecond motions of the 5-SLE-bovine serum albumin complex. uva.nl

While fluorescence anisotropy is suited for faster motions, phosphorescence anisotropy decay spectroscopy extends the timescale of observation to the microsecond range. nih.gov This is due to the much longer lifetime of the triplet state from which phosphorescence occurs. nih.gov The spin-labeled derivative of 5-aminoeosin, 5-SLE, retains suitable phosphorescence characteristics for such measurements. nih.gov The phosphorescence lifetime of 5-SLE bound to BSA has been measured to be approximately 1.6 milliseconds. nih.govnih.gov Time-resolved phosphorescence anisotropy decay studies have been successfully employed to observe and quantify the microsecond rotational motions of the 5-SLE-albumin complex, particularly in solutions of varying viscosity. uva.nl The analysis of phosphorescence anisotropy decay curves, often fitted with double exponential decay functions, yields mean rotational correlation times in the microsecond range. nih.gov

For even slower rotational dynamics, in the microsecond to millisecond timescale, Saturation Transfer EPR (ST-EPR) is a valuable technique. nih.govnih.gov ST-EPR is particularly sensitive to the slow rotational motions of large macromolecules. nih.gov Experiments combining phosphorescence anisotropy decay and ST-EPR on samples of 5-SLE bound to BSA in glycerol (B35011) solutions at 2°C have demonstrated the suitability of this combined probe for monitoring rotational dynamics over these extended time ranges. nih.govnih.gov The use of ST-EPR allows for the quantification of slow rotational dynamics that are beyond the detection limits of conventional EPR and fluorescence anisotropy. uva.nl

A key advantage of using a dual optical and EPR probe like 5-SLE is the ability to perform a rigorous comparison of rotational correlation times obtained from complementary spectroscopic techniques on the same labeled biomolecule. uva.nlspiedigitallibrary.org Such studies have been carried out on the 5-SLE-albumin complex in glycerol/buffer solutions of varying viscosity. uva.nl Time-resolved phosphorescence anisotropy decay and saturation transfer EPR have been used to quantitate the microsecond motions, allowing for a direct comparison of the rotational correlation times derived from these two different methods. uva.nl For example, phosphorescence anisotropy measurements of 5-SLE bound to BSA in 80% and 86% (w/w) glycerol solutions at 2°C yielded mean rotational correlation times of 19.0 and 32.3 microseconds, respectively. nih.gov These results can be compared with those obtained from ST-EPR under similar conditions, providing a comprehensive understanding of the rotational dynamics of the biomolecule. uva.nlspiedigitallibrary.org

Table 1: Rotational Correlation Times of 5-SLE Bound to BSA Determined by Phosphorescence Anisotropy Decay Data extracted from studies at 2°C. nih.gov

| Glycerol Concentration (w/w) | Mean Rotational Correlation Time (µs) |

| 80% | 19.0 |

| 86% | 32.3 |

Characterization of Singlet Oxygen Generation and Dynamics

Eosin and its derivatives are known photosensitizers, meaning they can absorb light and transfer the energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). scilit.commdpi.com This process is fundamental to photodynamic therapy, where photosensitizers are used to destroy cancer cells. ucf.eduinstras.com The generation of singlet oxygen proceeds via the triplet excited state of the photosensitizer. nih.govucf.edu For a photosensitizer to be effective, it should have a high triplet quantum yield and a triplet state lifetime that is long enough to allow for interaction with molecular oxygen. nih.gov

For 5-aminoeosin, it is expected that its triplet state lifetime is in the microsecond time-domain to be oxygen-sensitive. uva.nl While detailed studies on the singlet oxygen quantum yield (ΦΔ) of 5-aminoeosin are not extensively reported, related eosin derivatives have been studied. The quantum yield of singlet oxygen production is a critical parameter that defines the efficiency of a photosensitizer. instras.comtdx.cat It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. One report suggests that a luminescence quantum yield of around 5% may be expected for 5-aminoeosin. uva.nl However, it is important to note that the singlet oxygen quantum yield can be influenced by the molecular environment, including solvent polarity and binding to macromolecules. mdpi.com The reaction between singlet oxygen and biological molecules is a key aspect of its cytotoxic effects. mdpi.com Further research is needed to fully characterize the singlet oxygen generation and dynamics of 5-aminoeosin and its derivatives in various biological contexts.

Time-Resolved Near-Infrared Luminescence Detection of Singlet Oxygen Emission

A primary and direct method for detecting singlet oxygen is through its characteristic phosphorescence emission in the near-infrared (NIR) region, specifically at approximately 1270 nm. cuni.cznih.govscientificarchives.com This emission corresponds to the relaxation of singlet oxygen from its first excited state (a¹Δg) to its ground triplet state (X³Σg⁻). researchgate.net Time-resolved measurements of this luminescence provide invaluable insights into the kinetics of singlet oxygen production and decay.

The detection of this weak emission is challenging, particularly in aqueous and biological environments where the lifetime of singlet oxygen is significantly shortened due to quenching. psu.eduresearchgate.net However, advancements in NIR-sensitive detectors, such as photomultiplier tubes and germanium diodes, have made it possible to perform these measurements with high sensitivity and accuracy. researchgate.netur.edu.pl

In studies involving cellular suspensions, photosensitizers like 5-(N-hexadecanoyl)amino eosin are utilized to generate singlet oxygen upon pulsed laser excitation. researchgate.netresearchgate.netresearchgate.net The subsequent time-resolved detection of the 1270 nm emission allows for the determination of the singlet oxygen lifetime within the cellular environment. researchgate.netresearchgate.net These measurements are crucial for understanding the immediate fate of singlet oxygen and its potential to interact with cellular components.

Key Features of Time-Resolved NIR Luminescence Detection:

| Feature | Description |

| Wavelength | ~1270 nm |

| Transition | a¹Δg → X³Σg⁻ |

| Detection | NIR-sensitive photomultipliers, Germanium diodes |

| Information Gained | Singlet oxygen lifetime, production and decay kinetics |

Modeling of Singlet Oxygen Diffusion and Quenching in Heterogeneous Systems (e.g., Cellular Suspensions)

The behavior of singlet oxygen in heterogeneous systems like cellular suspensions is complex due to its short lifetime and diffusion distance. photobiology.info Mathematical models are therefore essential for interpreting experimental data and predicting the spatial and temporal distribution of singlet oxygen.

One-dimensional models of singlet oxygen diffusion and quenching have been successfully applied to analyze time-resolved luminescence data from cells labeled with derivatives of 5-aminoeosin, such as 5-(N-hexadecanoyl)amino eosin. researchgate.netresearchgate.netmdpi.com These models consider the diffusion of singlet oxygen from its site of generation, typically a cellular membrane where the photosensitizer is localized, into the surrounding aqueous medium.

The models incorporate key parameters such as the diffusion coefficient of singlet oxygen, its lifetime in different environments (e.g., lipid membrane vs. aqueous buffer), and the quenching rate constants by cellular components and water. nih.govnih.gov By comparing the model's predictions with experimental luminescence decay kinetics, researchers can estimate the effective diffusion distance and lifetime of singlet oxygen within and around cells. researchgate.net For instance, studies have shown that the diffusion distance of singlet oxygen in cells can be on the order of 100-220 nm. researchgate.net

The intensity and kinetics of the observed singlet-oxygen emission have shown excellent agreement with the predictions of these theoretical models. researchgate.net This synergy between experimental measurement and theoretical modeling is critical for a quantitative understanding of singlet oxygen's sphere of action in a cellular context.

Investigation of Singlet Oxygen Localization (e.g., Cell-Membrane Surface)

The subcellular localization of the photosensitizer is a critical determinant of the site of singlet oxygen generation and, consequently, the primary targets of photodamage. photobiology.infonih.gov Amphiphilic derivatives of 5-aminoeosin, such as 5-(N-hexadecanoyl)amino eosin, are known to localize in cellular membranes. researchgate.netresearchgate.net This specific localization allows for targeted investigations of singlet oxygen behavior at the cell-membrane surface.

Time-resolved luminescence measurements can provide insights into the microenvironment where singlet oxygen is generated and decays. nih.gov The lifetime of singlet oxygen is sensitive to its surroundings; for example, its lifetime is generally longer in a lipid environment compared to an aqueous one. spiedigitallibrary.org By analyzing the decay kinetics, it's possible to infer where the majority of the detected singlet oxygen resides.

Studies have indicated that when generated at the plasma membrane, a significant fraction of singlet oxygen can escape the cell and enter the surrounding extracellular medium. researchgate.net This has important implications for the mechanisms of cell damage in PDT, as it suggests that singlet oxygen can act on both membrane components and extracellular targets. The ability to correlate singlet oxygen decay lifetimes with the photosensitizer's location provides a powerful tool for predicting potential phototoxicity and understanding the mechanisms of cell death. nih.gov

Methodologies for Separating Singlet Oxygen Emission from Other Light Sources (e.g., using Water-Soluble Quenchers)

A significant challenge in detecting the faint NIR emission from singlet oxygen is distinguishing it from other potential light sources, such as scattered excitation light and fluorescence or phosphorescence from the photosensitizer itself. psu.eduur.edu.pl Several methodologies have been developed to isolate the true singlet oxygen signal.

One effective strategy involves the use of water-soluble quenchers of singlet oxygen. researchgate.net These quenchers, such as histidine or sodium azide, efficiently deactivate singlet oxygen in the aqueous phase but may not readily penetrate the lipid environment of the cell membrane. oup.comoup.com By comparing the luminescence signal in the presence and absence of such a quencher, the component of the signal originating from singlet oxygen in the aqueous extracellular medium can be identified and separated. researchgate.net

For example, time-resolved studies have shown that during the 10–80 μs period following pulsed-laser excitation, a substantial portion of the detectable singlet oxygen is located in the buffer surrounding the cells. researchgate.net The addition of a water-soluble quencher like histidine can therefore be used to selectively eliminate this extracellular signal, helping to isolate the emission from singlet oxygen within or very near the cell membrane. researchgate.netoup.com

Techniques for Signal Separation:

| Method | Principle | Application |

| Water-Soluble Quenchers | Selective quenching of singlet oxygen in the aqueous phase. | Isolating intracellular vs. extracellular singlet oxygen signals. |

| Optical Filtering | Use of long-pass and band-pass filters to remove scattered excitation and fluorescence light. | General background reduction in luminescence measurements. ur.edu.pl |

| Time-Gating | Detecting the signal after a delay following the excitation pulse. | Separating the longer-lived singlet oxygen phosphorescence from short-lived fluorescence. |

Biological and Biomedical Applications of 5 Aminoeosin Conjugates

Advanced Bioimaging and Cellular Visualization

The strong fluorescence of eosin-based dyes makes them excellent markers for bioimaging. When conjugated to specific probes, 5-aminoeosin allows for the high-contrast visualization of cellular components and dynamic biological processes.

Fluorescent microscopy is a cornerstone technique for visualizing the intricate structures within cells. abcam.com Conjugates of 5-aminoeosin, or more commonly its reactive isothiocyanate form (Eosin-5-isothiocyanate), are used to label specific proteins, which in turn illuminates their location within the cell. pubcompare.aisigmaaldrich.com

The process often involves immunofluorescence, where an antibody specific to a target protein is linked to the eosin (B541160) dye. abcam.comera-chair.am When this antibody-dye conjugate is introduced to a cell sample, it binds to its target protein. Upon excitation with light of a specific wavelength, the eosin fluorophore emits light at a longer wavelength, which is captured by the microscope to create a detailed image of the protein's distribution. abcam.com For instance, eosin-streptavidin conjugates can be used with biotinylated probes to localize specific proteins or nucleic acid sequences with high resolution. nih.gov This method allows researchers to pinpoint the location of structures like the cytoskeleton component tubulin or organelles such as mitochondria. era-chair.amnih.gov

A key advantage of eosin-based dyes in this context is their relatively small size compared to other labels like gold nanoparticles or enzymes. nih.gov This allows for better penetration of the labeling reagents into dense cellular environments and tissues, leading to more accurate three-dimensional imaging, especially when using high-voltage electron microscopy. nih.gov

Table 1: Spectral Properties of Eosin-5-isothiocyanate

| Property | Value |

| Excitation Maximum (λEx) | ~521 nm |

| Emission Maximum (λEm) | ~544 nm |

| Molar Extinction Coefficient (ε) | ~95,000 cm-1M-1 |

| Appearance | Orange-red solid |

| Data sourced from Biotium, Inc. biotium.com |

Flow cytometry is a powerful technology that rapidly analyzes the characteristics of single cells suspended in a fluid as they pass through a laser beam. nih.govwikipedia.org By labeling cells with fluorescent markers, researchers can identify and quantify different cell populations within a heterogeneous sample, a process known as immunophenotyping. nih.govcellsignal.com

5-Aminoeosin conjugates are well-suited for this application. pubcompare.aiabcam.comontosight.ai Antibodies tagged with Eosin-5-isothiocyanate can be used to identify cells expressing specific surface proteins. pubcompare.ai As the labeled cells pass through the cytometer's laser, the eosin dye fluoresces, and the emitted light is detected. This allows for the rapid counting and analysis of tens of thousands of cells. wikipedia.org

This technique is crucial for analyzing complex samples like blood, where many different cell types coexist. cellsignal.com For example, specific immune cells, like iNKT cells which can be as rare as 0.01% of T-cells, can be identified and counted by using a panel of antibodies with different fluorescent tags. thermofisher.com Furthermore, flow cytometers can also sort cells based on their fluorescence, physically separating labeled cells for further culture or analysis. wikipedia.org Another derivative, Eosin-5'-maleimide (EMA), is used in a flow cytometry-based test to diagnose red blood cell membrane disorders by binding to the Band 3 protein. bloodresearch.or.kr

Beyond static imaging, 5-aminoeosin conjugates enable the visualization of dynamic biological events in living cells. nih.gov By labeling specific proteins, researchers can track their movement, interactions, and changes in real-time, providing insights into processes that are otherwise invisible. nih.govnih.gov

One advanced application is fluorescence photooxidation. nih.gov In this technique, an eosin-labeled probe, upon illumination, generates reactive singlet oxygen. biotium.comfishersci.se This singlet oxygen can then oxidize a substrate like diaminobenzidine (DAB), causing it to polymerize into an electron-dense precipitate. nih.govfishersci.se This precipitate is visible under both light and electron microscopes, allowing for a precise correlation between the fluorescence signal and the ultrastructural location of the target molecule. nih.gov This method offers a significant improvement in sensitivity and resolution for localizing proteins and even specific nucleic acid sequences. nih.gov

The ability to attach 5-aminoeosin to biomolecules with high specificity is key to these applications. bionordika.fi This specificity ensures that the fluorescent signal originates only from the molecule of interest, providing clear and unambiguous visualization of its role in cellular functions like receptor trafficking, signal transduction, and cell death. nih.govmdpi.com

Biomolecular Labeling and Interaction Analysis

The chemical reactivity of the amine group on 5-aminoeosin makes it a versatile tool for labeling a wide array of biomolecules, including proteins and nucleic acids. This labeling is fundamental for studying their structure, function, and interactions.

Covalently attaching 5-aminoeosin to proteins is a widely used strategy to study their properties. pubcompare.ai The isothiocyanate derivative is particularly effective at reacting with primary amines, such as the N-terminus of the protein or the side chain of lysine (B10760008) residues, to form a stable covalent bond. biotium.combionordika.fi

Once a protein is labeled, the fluorescent properties of eosin can be used in various analytical techniques. For example, changes in the fluorescence signal can indicate conformational changes in the protein's structure upon binding to another molecule. Eosin is also a good fluorescence acceptor for dyes like fluorescein (B123965) (FAM), making it useful in Fluorescence Resonance Energy Transfer (FRET) studies to measure molecular distances. biotium.com

Furthermore, studying the effect of conjugation on a protein's function provides valuable information. cam.ac.uknih.gov Researchers can assess whether the labeled protein retains its biological activity, which is crucial for ensuring that the fluorescent tag does not interfere with the process being studied. mdpi.com For instance, after labeling a protein, its tertiary structure can be analyzed using techniques like Circular Dichroism to confirm that the conjugation did not cause significant structural changes. cam.ac.uk This approach is vital in fields like drug development and diagnostics, where understanding protein-protein interactions is essential. mdpi.com

Table 2: Research Applications of 5-Aminoeosin Protein Conjugates

| Application | Description | Research Finding Example |

| Immunolocalization | Using eosin-labeled antibodies or streptavidin to pinpoint the location of proteins in cells and tissues for microscopy. nih.gov | Eosin-streptavidin conjugates successfully localized biotinylated probes for tubulin and calsequestrin in vascular cells. nih.gov |

| Photooxidation | Using the photosensitizing properties of eosin to create an electron-dense precipitate at the site of a target molecule for electron microscopy. fishersci.se | Eosin conjugates serve as effective photooxidizers of diaminobenzidine (DAB) for high-resolution electron microscopy studies. fishersci.se |

| Flow Cytometry | Labeling cell surface proteins with eosin-conjugated antibodies to identify and sort cell populations. pubcompare.aibloodresearch.or.kr | Eosin-5'-maleimide (EMA) is used to label the Band 3 protein on red blood cells to aid in the diagnosis of hereditary spherocytosis. bloodresearch.or.kr |

| FRET Studies | Using eosin as an acceptor molecule in Fluorescence Resonance Energy Transfer experiments to measure molecular distances. biotium.com | Eosin is a known fluorescence acceptor for fluorescein (FAM), dansyl, and coumarin (B35378) dyes. biotium.com |

Labeling nucleic acids like DNA and RNA with fluorescent tags is essential for tracking and detecting specific sequences in a variety of molecular biology techniques. numberanalytics.comthermofisher.com 5-Aminoeosin can be incorporated into nucleic acid probes, which are short, single-stranded DNA or RNA molecules designed to bind to a complementary sequence.

These labeled probes are used in applications such as in situ hybridization (ISH), where they reveal the location of specific mRNA molecules within a cell or tissue. nih.govthermofisher.com For example, a study demonstrated that an eosin-streptavidin conjugate could be used after hybridization with a biotinylated probe to detect specific nucleic acid sequences with high resolution for both light and electron microscopy. nih.gov

Nucleic acid labeling is also central to microarray analysis and DNA sequencing, where fluorescently tagged nucleotides are incorporated into DNA or RNA strands. numberanalytics.comrevvity.co.jp While radioactive labels were historically common, fluorescent labels like eosin derivatives offer a safer and highly sensitive alternative for detecting nucleic acids in techniques like Southern and Northern blotting. thermofisher.comneb.com

Facilitating Quantitative and Qualitative Fluorescence Measurements of Biomolecules

5-Aminoeosin, a derivative of the xanthene dye eosin, is a synthetic fluorescent dye valued in biotechnology and molecular biology. biosynth.com Its fundamental mode of action involves absorbing light and re-emitting it at a longer wavelength, resulting in bright fluorescence. biosynth.com This characteristic makes it a powerful tool for a variety of research applications, including fluorescence microscopy and flow cytometry, where it is used for staining and labeling biological structures. biosynth.com

When conjugated to biomolecules such as proteins and nucleic acids, 5-aminoeosin serves as a fluorescent tag, enabling researchers to visualize and analyze cellular components and their interactions with high specificity. biosynth.com This labeling facilitates both qualitative and quantitative fluorescence measurements, which are crucial for understanding complex biological systems. biosynth.com Qualitative analysis, in this context, involves identifying the presence and location of specific biomolecules within a cell or tissue by observing the fluorescence signal. utopbio.comquirkos.com For instance, fluorescein-labeled antibodies can be used to detect specific antigens in tissue cells. tdblabs.se

Quantitative analysis, on the other hand, aims to determine the amount or concentration of a substance. youtube.comhotjar.com With 5-aminoeosin conjugates, this can be achieved by measuring the intensity of the fluorescence, which, under controlled conditions, is proportional to the number of labeled biomolecules. nih.gov This allows for the quantification of proteins, nucleic acids, or other cellular components. biosynth.com Methodologies like high-performance liquid chromatography (HPLC) can be employed for both qualitative and quantitative analysis, where components are identified by their retention times and quantified using calibration curves. jasco-global.com The development of sensitive fluorescence detection platforms enables the quantification of biomolecules attached to nanoparticles, a technique with high throughput and requiring only minute sample amounts. nih.gov

Membrane Dynamics and Compartmentalization Studies

Cell Membrane Labeling using Lipophilic Derivatives (e.g., 5-(N-Hexadecanoyl)aminoeosin)

Lipophilic derivatives of fluorescent dyes are instrumental in studying the dynamics and organization of cellular membranes. thermofisher.com A prominent example is 5-(N-Hexadecanoyl)aminoeosin, a derivative of 5-aminoeosin. ontosight.ai This compound incorporates a long-chain hexadecanoyl group, which is a fatty acid moiety that imparts hydrophobic properties to the molecule. ontosight.ai This hydrophobicity allows the probe to readily insert itself into the lipid bilayer of cell membranes. ontosight.ai

Once integrated into the membrane, the eosin portion of the molecule provides the fluorescent signal, making it a valuable tool for visualizing and tracking membrane structures. ontosight.ai This technique is widely used in fluorescence microscopy to study membrane dynamics in real-time. ontosight.ai The labeling of the plasma membrane with lipophilic probes like 5-(N-hexadecanoyl)aminoeosin has been demonstrated in various cell types. scispace.com It is important to note that the effectiveness of membrane labeling can be influenced by the solution properties of the dye. For instance, the solubility of 5-(N-hexadecanoyl)aminofluorescein, a related compound, can affect its ability to label both the apical and basolateral plasma membrane domains of endothelial cell monolayers. nih.gov

The use of such lipophilic probes extends to various applications, including the study of lipid metabolism and transport, as the fluorescently tagged lipids can be tracked within the cell. ontosight.ai

Understanding Dye Concentration and Localization within Cellular Membranes

The concentration and precise localization of fluorescent dyes within cellular membranes are critical factors that influence the interpretation of experimental results. The final staining intensity of a lipophilic dye is dependent not only on the dye concentration but also on the cell concentration, as a larger total membrane surface area will require more dye for effective labeling. sigmaaldrich.com

Studies using derivatives like 5-(N-hexadecanoyl)aminoeosin have shown that these probes can be used for quantitative analysis of their distribution within membranes. scispace.com The negatively charged nature of 5-(N-hexadecanoyl)aminoeosin influences its interaction and distribution within the lipid bilayer. scispace.com Research on red cell ghosts labeled with 5-(N-hexadecanoyl)aminoeosin has provided insights into the behavior of singlet oxygen within and around the membrane. capes.gov.br The prolonged emission of singlet oxygen observed was attributed to its escape from the thin membrane into the surrounding buffer, highlighting the dynamic interplay between the probe, the membrane, and the aqueous environment. capes.gov.brresearchgate.net

Furthermore, the choice of the lipophilic tail can affect the dye's behavior. For example, a study comparing 5-(N-dodecanoyl)aminofluoroscein and 5-(N-hexadecanoyl)aminofluoroscein found differences in their ability to penetrate endothelial cell monolayers, which was dependent on the solution's properties rather than the presence of tight junctions. nih.gov This underscores the importance of considering the physicochemical properties of the dye and the experimental conditions when studying membrane dynamics.

Photosensitization Research in Biological Systems

Investigation of Photosensitizer-Induced Singlet Oxygen Production in Cells

5-Aminoeosin and its derivatives can act as photosensitizers, molecules that, upon absorption of light, can induce chemical reactions in other nearby molecules. horiba.com A key process in photosensitization is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). mdpi.comrsc.org This occurs when the photosensitizer, after being excited by light, transfers its energy to ground-state molecular oxygen (³O₂). horiba.com

The production of singlet oxygen by photosensitizers like eosin derivatives has been a subject of significant research. horiba.commdpi.com Time-resolved studies have directly observed singlet oxygen emission from leukemia cells labeled with 5-(N-hexadecanoyl)aminoeosin. mdpi.com These studies allow for the investigation of singlet oxygen diffusion and quenching within a cellular environment. mdpi.com The lifetime of singlet oxygen is a critical parameter, and it has been measured in red cell ghosts labeled with 5-(N-hexadecanoyl)aminoeosin, where a long lifetime was observed, indicating that the singlet oxygen could escape the membrane into the surrounding buffer. capes.gov.brresearchgate.net

The ability to generate singlet oxygen makes these compounds valuable tools for inducing localized oxidative stress in cells, which is a cornerstone of photodynamic therapy (PDT). mdpi.comrsc.org The generation of ROS by photosensitizers can lead to cellular damage and ultimately cell death. oatext.comnih.gov

Cellular Responses to Photodynamic Stress (e.g., Apoptosis Induction Pathways)

The cellular damage induced by photosensitizers like 5-aminoeosin derivatives through the production of singlet oxygen can trigger various cellular responses, most notably apoptosis, or programmed cell death. mdpi.combioone.org Photodynamic therapy (PDT) leverages this phenomenon to selectively destroy cancer cells. mdpi.comoatext.com The process begins with the administration of a photosensitizer, which preferentially accumulates in tumor cells. oatext.comphotobiology.info Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to ROS production and cell death. mdpi.comoatext.com

Studies have shown that 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway that leads to the accumulation of the photosensitizer protoporphyrin IX, can induce apoptosis in cancer cells upon photoactivation. nih.govnih.gov The induced apoptosis can proceed through various molecular pathways. For instance, in human glioblastoma cells, 5-ALA-PDT was shown to suppress survival signals and activate proteolytic pathways involving caspases. nih.gov Similarly, in other cancer cell lines, PDT has been found to induce apoptosis by downregulating key enzymes involved in cancer cell metabolism. mdpi.com

The type of cell death induced by PDT, whether apoptosis or necrosis, can depend on the intracellular localization of the photosensitizer. mdpi.com Photosensitizers that localize in the mitochondria are more likely to induce apoptosis. ijbs.com Furthermore, PDT can also stimulate an anti-tumor immune response, adding another layer to its therapeutic effect. nih.govmdpi.com Research has indicated that the inflammatory cell death induced by 5-ALA-PDT can initiate anticancer immunity. nih.gov

Biomaterials and Tissue Engineering Applications

The interface between a synthetic material and biological tissue is a critical determinant of the success of a medical implant or a tissue engineering construct. Biomaterials used for these applications, such as aliphatic polyesters, often possess desirable bulk properties like biodegradability and mechanical strength but lack the surface characteristics necessary to support and guide cellular functions like adhesion, proliferation, and differentiation. researchgate.net This necessitates sophisticated surface modification strategies to transform bio-inert surfaces into bioactive ones that can actively direct tissue regeneration. researchgate.netresearchgate.net The development of polymers with amine-reactive functional groups represents a pivotal advancement in this field, enabling the covalent attachment of various molecules to tailor the surface properties. The use of 5-Aminoeosin has been instrumental in this area, serving as a model compound to validate and quantify the surface functionalization process.

The primary goal of surface modification in tissue engineering is to create a scaffold that mimics the natural extracellular matrix (ECM), providing both physical support and biochemical cues to cells. researchgate.netresearchgate.net Synthetic polymers like poly(L-lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL) are widely used due to their biocompatibility and tunable degradation rates. researchgate.netresearchgate.net However, their inherent hydrophobicity and lack of cell-recognition sites limit their direct application. researchgate.net

To overcome this, researchers have developed amine-reactive polymers, which can be coated onto or incorporated into these scaffolds. A key challenge is confirming that these reactive groups are present on the surface and available for subsequent reactions. This is where 5-Aminoeosin, a dye containing a primary amine group, serves as an effective tool. researchgate.net Studies have utilized 5-Aminoeosin as a model substrate to provide clear, visual, and quantifiable evidence that amine-reactive polymers can covalently bind amine-containing compounds. nih.govfrontiersin.org This covalent immobilization is crucial as it ensures the stable and long-lasting functionalization of the scaffold surface, which is a prerequisite for creating complex, bio-instructive materials. uzh.chnih.gov The successful and quantifiable binding of 5-Aminoeosin confirms the presence and accessibility of reactive sites, paving the way for the attachment of more complex bioactive molecules. researchgate.netresearchgate.net

When a biomaterial is introduced into the body, proteins from biological fluids rapidly and non-specifically adsorb to its surface, a process known as biofouling. mdpi.comnih.gov This uncontrolled protein layer can obscure specifically immobilized ligands and trigger undesirable host responses, ultimately hindering the intended cellular interactions and integration of the implant. mdpi.comresearchgate.net Therefore, a critical step in designing advanced biomaterials is to create a "low-fouling" or "non-fouling" background that resists the non-specific adsorption of proteins. researchgate.net

Diblock copolymers designed for surface modification are often engineered to achieve this property. nih.govfrontiersin.org One part of the copolymer is designed to anchor to the underlying material, while the other part, typically consisting of hydrophilic and flexible chains like poly(ethylene glycol) (PEG), forms a brush-like layer at the surface. researchgate.netlupinepublishers.com This PEG layer creates a steric barrier that repels proteins, significantly reducing non-specific adsorption. researchgate.net The development of amine-reactive diblock copolymers, whose functionality is verified using 5-Aminoeosin, is specifically aimed at creating surfaces that both suppress unspecific protein adsorption and allow for the subsequent covalent binding of desired bioactive molecules. nih.govfrontiersin.org This dual functionality is essential for ensuring that the cellular response is dictated by the engineered cues rather than by a random assortment of adsorbed proteins.

Table 1: Efficacy of Surface Coatings in Reducing Non-Specific Protein Adsorption This table summarizes findings on how modifying surfaces with protein-repellent polymers, such as those containing poly(ethylene glycol) (PEG), can significantly decrease the amount of non-specifically adsorbed protein.

| Surface Modification | Model Protein | Reduction in Non-Specific Adsorption | Reference |

| Pegylated Polyelectrolyte Multilayer Film | Various | Adsorption decreased with increasing molecular weight of PEG chains. | researchgate.net |

| Zwitterionic pCB-(DOPA)4 Coating | Mixed Proteins | ~95% reduction on Hydroxyapatite (HA) and Enamel | royalsocietypublishing.org |

| Air-Plasma Treatment on PEEK | Bovine Serum Albumin (BSA) | Significant reduction due to increased hydrophilicity | unipi.it |

Once a low-fouling surface with available reactive sites has been established, the next step is to introduce specific biological signals to actively guide cell behavior. mdpi.commdpi.com The amine-reactive groups, whose presence and reactivity can be confirmed by the covalent attachment of 5-Aminoeosin, act as ideal anchor points for this purpose. nih.govfrontiersin.org This allows for the precise, covalent immobilization of bioactive molecules, such as cell adhesion peptides and growth factors. frontiersin.orgmdpi.comrsc.org

Cell Adhesion Peptides: A widely used strategy is the immobilization of short peptide sequences derived from ECM proteins. uzh.chfrontiersin.org The most common of these is the Arginine-Glycine-Aspartic acid (RGD) sequence, which is recognized by integrins, a class of cell surface receptors that mediate cell-matrix adhesion. nih.govuzh.ch Covalently tethering RGD peptides to a scaffold surface provides specific attachment points for cells, promoting enhanced adhesion, spreading, and proliferation. nih.govuzh.ch The density of these immobilized peptides can be controlled to optimize the cellular response. frontiersin.org

Table 2: Influence of Initial RGD Peptide Concentration on Immobilization Efficiency This table, adapted from studies on nano-P(3HB-co-4HB) scaffolds, illustrates how the concentration of RGD peptide in the coupling solution affects the amount of peptide successfully immobilized on the scaffold surface. uzh.ch

| Initial RGD Concentration (mg/mL) | Immobilized RGD Content (mg/cm²) | RGD Uptake Efficiency (%) |

| 0.5 | 0.2 | 55.4 ± 2.1 |

| 1.0 | 0.4 | 68.2 ± 1.8 |

| 1.5 | 0.5 | 75.3 ± 1.5 |

| 2.0 | 0.6 | 82.8 ± 1.4 |

Growth Factors: Beyond providing adhesion sites, scaffolds can be functionalized with growth factors to direct more complex cellular processes like differentiation and tissue formation. nih.gov Growth factors are potent signaling proteins that regulate cell fate. nih.gov By covalently immobilizing growth factors such as Vascular Endothelial Growth Factor (VEGF) to promote blood vessel formation or Transforming Growth Factor-beta (TGF-β) for cartilage development, researchers can create scaffolds that release instructive signals in a localized and sustained manner. frontiersin.orgnih.gov This approach overcomes the limitations of simply adding soluble growth factors to the culture medium, which often suffer from short half-lives and lack of spatial control.

Table 3: Impact of RGD Immobilization on Cell Proliferation This table shows a comparison of cell proliferation on different surfaces, demonstrating the significant positive effect of covalently immobilized RGD peptides.

| Surface Type | Relative Cell Proliferation | Key Finding | Reference |

| Unmodified Silicon | Baseline | Control surface shows limited cell growth. | nih.gov |

| RGD-Immobilized Silicon | ~3-fold increase vs. control | Covalently bound RGD significantly enhances cell proliferation. | nih.gov |

| Unmodified P(3HB-co-4HB) | Lower Absorbance | Base polymer supports minimal cell attachment. | uzh.ch |

| RGD-Immobilized P(3HB-co-4HB) | Highest Absorbance | RGD functionalization dramatically increases myoblast attachment. | uzh.ch |

The convergence of these strategies—verifying reactive sites with model compounds like 5-Aminoeosin, suppressing non-specific interactions, and immobilizing specific bioactive cues—enables the development of a new generation of smart biomaterials for tissue regeneration. nih.govfrontiersin.org These materials are not merely passive supports but are designed to actively and precisely control cell-material interactions.

By engineering the scaffold surface with specific densities and combinations of adhesion ligands and growth factors, it is possible to create a synthetic microenvironment that mimics the complexity of the native ECM. mdpi.com This level of control is fundamental to guiding the intricate processes of tissue development, from initial cell attachment and proliferation to organized differentiation and the formation of functional tissue. The use of amine-reactive platforms, validated by compounds such as 5-Aminoeosin, provides a robust and versatile foundation for these advanced tissue engineering approaches, with potential applications in regenerating a wide array of tissues, including bone, cartilage, cardiac, and neural tissues. frontiersin.orgmdpi.comrsc.org

Analytical Methodologies for Characterizing 5 Aminoeosin and Its Bioconjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of 5-Aminoeosin bioconjugates and functionalized polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-Aminoeosin conjugates and the polymers to which they are attached. researchgate.netmagritek.com Both ¹H NMR and ¹³C NMR are employed to confirm the successful synthesis and to elucidate the precise molecular structure of these complex molecules. researchgate.netnih.govnih.govmdpi.com

In the context of polymer-drug conjugates, ¹H NMR is routinely used to determine the number-average molecular weight (M,) for polymers, typically those with M, values under 3,000. sigmaaldrich.com This is achieved by comparing the integration of signals from the polymer's end-groups with those from the repeating monomer units. sigmaaldrich.com Furthermore, ¹H NMR is crucial for calculating the monomer ratio in copolymers. sigmaaldrich.com The challenge often lies in the potential overlap of signals from the starting material and the functionalized product, which can complicate data interpretation and the accurate calculation of conversion rates. magritek.com To mitigate this, purification of the sample is often required before analysis. magritek.com

¹³C NMR provides complementary information, offering direct insight into the carbon skeleton of the molecule. irisotope.com It helps in identifying the types of carbon atoms present (e.g., methyl, methylene, aromatic, carbonyl) and can confirm the covalent attachment of 5-Aminoeosin to a polymer or biomolecule. irisotope.comcareerendeavour.com While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides a wider spectral dispersion, making it easier to identify and count individual carbon signals. irisotope.comcareerendeavour.com

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed for more complex structures to establish connectivity between different atoms within the molecule, providing unambiguous structural assignment. nih.govnih.govkvinzo.com For instance, in the study of polymer functionalization, the disappearance of sharp monomer peaks and the appearance of broad polymer peaks in the ¹H NMR spectrum confirms polymerization. researchgate.net

Interactive Table: Key NMR Parameters for Polymer Conjugate Characterization

| Parameter | NMR Technique | Information Provided | Typical Application |

| Number-Average Molecular Weight (M,) | ¹H NMR | Determination of polymer chain length | For polymers with M, < 3,000 |

| Monomer Ratio | ¹H NMR | Composition of copolymers | Analysis of copolymer structure |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Verification of covalent bond formation | Confirming conjugation of 5-Aminoeosin |

| End-Group Analysis | ¹H NMR | Confirmation of polymer functionalization | Assessing the success of modification reactions |

| Molecular Connectivity | 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation of complex conjugates | Unambiguous assignment of chemical structure |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule, making it highly valuable for characterizing 5-Aminoeosin and its conjugates. specificpolymers.comudel.edu This method is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. redalyc.org The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. redalyc.org

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variation of this technique for analyzing solid and liquid samples, including thin films and powders, with minimal sample preparation. measurlabs.comazom.com It is highly sensitive to the surface chemistry of materials. azom.com In the context of 5-Aminoeosin bioconjugates, ATR-FTIR can be used to:

Confirm Covalent Linkage: By monitoring the appearance of new absorption bands or the disappearance of bands corresponding to the reactive groups of 5-Aminoeosin and the target molecule (e.g., a polymer), the formation of a covalent bond can be verified. For example, the formation of an amide bond during conjugation would result in characteristic amide I (C=O stretch) and amide II (N-H bend) bands in the spectrum. frontiersin.org

Detect Impurities: The presence of unreacted 5-Aminoeosin or other reagents can be detected by the presence of their characteristic IR absorption bands in the spectrum of the final product.

The analysis of FTIR spectra involves assigning the observed absorption bands to specific molecular vibrations. For instance, the stretching vibration of a carbonyl group (C=O) in an ester or carboxylic acid will appear in a different region of the spectrum than the C=O stretch of an amide. researchgate.net This allows for a detailed analysis of the chemical composition of the sample.

Interactive Table: Characteristic FTIR Absorption Bands for 5-Aminoeosin Conjugate Analysis

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibration Type | Significance in Conjugate Analysis |

| Amine (N-H) | 3300-3500 | Stretch | Indicates presence of the primary amine group on 5-Aminoeosin |

| Carbonyl (C=O) | 1630-1820 | Stretch | Characteristic of carboxylic acids, esters, and amides formed during conjugation |

| Aromatic (C=C) | 1400-1600 | Stretch | Confirms the presence of the xanthene core of 5-Aminoeosin |

| Ether (C-O-C) | 1000-1300 | Stretch | May be present in the polymer backbone or linker |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org This makes it particularly useful for characterizing materials where 5-Aminoeosin has been immobilized on a surface. eag.commalvernpanalytical.com

The principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.comphi.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and can also provide information about the element's oxidation state and local chemical environment. thermofisher.commalvernpanalytical.com

For materials modified with 5-Aminoeosin, XPS can provide the following information:

Elemental Composition: XPS can confirm the presence of bromine (Br), a key element in the structure of eosin (B541160) and its derivatives, on the surface of the modified material. It can also quantify the relative amounts of other elements present, such as carbon (C), oxygen (O), and nitrogen (N). eag.com

Chemical State Analysis: High-resolution XPS scans of specific elemental peaks can reveal information about the chemical bonding. For example, the C 1s spectrum can be deconvoluted to identify different types of carbon bonds, such as C-C, C-O, and C=O, which can help to confirm the structure of the immobilized 5-Aminoeosin and the underlying substrate. eag.com Similarly, the N 1s spectrum can confirm the presence of the amine group.

Surface Coverage: By comparing the intensities of the signals from the elements in the 5-Aminoeosin molecule with those from the substrate, an estimation of the surface coverage can be made.

XPS is a powerful tool for verifying the successful surface modification of materials with 5-Aminoeosin and for understanding the chemical nature of the resulting surface. eag.comphi.com

Interactive Table: Expected XPS Signatures for 5-Aminoeosin Modified Surfaces

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 290 | Presence of aliphatic and aromatic carbons, carbonyl groups |

| Nitrogen | N 1s | 398 - 402 | Confirmation of the amine group from 5-Aminoeosin |

| Oxygen | O 1s | 530 - 534 | Presence of ether and carbonyl oxygen atoms |

| Bromine | Br 3d | 68 - 70 | Confirmation of the presence of the eosin backbone |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. msesupplies.comwikipedia.org It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgwaters.com GPC is a crucial tool for characterizing the polymers to which 5-Aminoeosin is conjugated, as well as the final bioconjugate itself.

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. researchgate.net Larger molecules cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, taking a longer path and eluting later. waters.com By calibrating the column with polymer standards of known molecular weights, a calibration curve can be generated that relates elution time to molecular weight. wikipedia.org

GPC analysis provides several important parameters for polymer characterization:

Number-Average Molecular Weight (M,): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the number of molecules in a sample and can influence properties like brittleness and flow. waters.com

Weight-Average Molecular Weight (M,): This average is more sensitive to the larger molecules in the sample and is related to properties such as strength and impact resistance. waters.com

Polydispersity Index (PDI): This is the ratio of M, to M, (PDI = M,/M,) and provides a measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer where all chains have the same length, while a larger PDI indicates a broader distribution of chain lengths. waters.comresearchgate.net

Purity Assessment: GPC can also be used to assess the purity of a polymer or bioconjugate by detecting the presence of unreacted monomers, oligomers, or other low-molecular-weight impurities. lcms.cz

The choice of solvent (mobile phase) is critical for GPC analysis, as the polymer must be fully soluble. msesupplies.comresearchgate.net Common solvents include tetrahydrofuran (B95107) (THF), chloroform, and dimethylformamide (DMF). msesupplies.com

Interactive Table: GPC Parameters for Polymer and Bioconjugate Analysis

| Parameter | Symbol | Definition | Significance |

| Number-Average Molecular Weight | M, | Total weight / Total number of molecules | Relates to properties like brittleness and flow |

| Weight-Average Molecular Weight | M, | Average weighted by the mass of the molecules | Relates to properties like strength and impact resistance |

| Polydispersity Index | PDI | M,/M, | Measures the breadth of the molecular weight distribution |

| Elution Volume/Time | Vₑ / tₑ | Volume or time at which a component elutes | Inversely related to the hydrodynamic volume of the molecule |

Advanced Fluorescence-Based Analytical Assays

The inherent fluorescence of the eosin moiety makes 5-Aminoeosin a valuable tool for developing sensitive analytical assays.

The fluorescent properties of 5-Aminoeosin allow for its use in both quantitative and qualitative analyses. biosynth.com Fluorescence spectroscopy is a highly sensitive technique that can be used to determine the concentration of fluorescent molecules in a sample and to develop various bioassays. denovix.com

Quantitative Fluorescence Measurements:

The concentration of 5-Aminoeosin or its bioconjugates can be determined by measuring the intensity of the fluorescence emission at a specific wavelength when the sample is excited with light at its absorption maximum. researchgate.net To obtain an accurate concentration, a standard curve is typically prepared using known concentrations of the fluorescent compound. denovix.comresearchgate.net The fluorescence intensity of the unknown sample is then measured, and its concentration is determined by interpolating from the standard curve. denovix.com

Several factors can influence fluorescence intensity, including the pH of the solution, the presence of quenching agents, and the local environment of the fluorophore. bangslabs.com Therefore, it is important to control these variables during the measurement. The detection limit of fluorescence-based assays is often very low, allowing for the quantification of trace amounts of material. rsc.org

Assay Development:

The fluorescence of 5-Aminoeosin can be exploited to develop a variety of assays. For example, it can be used as a label in immunoassays, where the fluorescence signal is used to detect the binding of an antibody to its antigen. It can also be used to study protein-protein interactions or to monitor enzymatic activity. In some cases, the fluorescence of 5-Aminoeosin may be sensitive to its environment, allowing it to be used as a probe to study changes in protein conformation or to detect the presence of specific analytes. nih.govansi.org

The development of fluorescence-based assays often involves optimizing the labeling reaction to ensure that the fluorophore is attached to the target molecule without significantly altering its biological activity. It also requires careful selection of excitation and emission wavelengths to maximize the signal-to-noise ratio. allsheng.com

Interactive Table: Principles of Fluorescence-Based Assays with 5-Aminoeosin

| Assay Type | Principle | Information Obtained | Example Application |

| Concentration Determination | Measurement of fluorescence intensity relative to a standard curve | Quantitative concentration of 5-Aminoeosin or its conjugate | Determining the labeling efficiency of a bioconjugation reaction |

| Immunoassay | Use of 5-Aminoeosin as a fluorescent label for an antibody or antigen | Detection and quantification of a specific analyte | Detecting a target protein in a complex biological sample |

| Binding Assay | Monitoring changes in fluorescence upon binding to a target molecule | Characterization of binding affinity and kinetics | Studying the interaction of a labeled protein with its receptor |

| Enzyme Assay | Use of a 5-Aminoeosin-labeled substrate that exhibits a change in fluorescence upon enzymatic cleavage | Measurement of enzyme activity | Screening for enzyme inhibitors |

Mechanistic Insights Derived from 5 Aminoeosin Based Research

Elucidation of Reactive Oxygen Species (ROS) Generation Mechanisms

5-Aminoeosin, a derivative of the eosin (B541160) dye, serves as a potent photosensitizer, a molecule that upon light absorption can promote the formation of reactive oxygen species (ROS). azom.comosf.io This property is central to its application in various research fields, including photodynamic therapy, a treatment modality that uses light and a photosensitizer to destroy cancer cells and other diseased tissues. researchgate.netnih.govplos.orgmdpi.combiorxiv.org

Detailed Pathways of Singlet Oxygen Formation from Photosensitization

The generation of singlet oxygen (¹O₂) by 5-aminoeosin follows a well-established photochemical mechanism. azom.comosf.io Upon absorption of light, the 5-aminoeosin molecule is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). While some of the excited molecules may return to the ground state through fluorescence, a significant portion undergoes a process called intersystem crossing to a more stable, long-lived triplet excited state (T₁). azom.comsci-hub.se

This triplet state of the photosensitizer is crucial for the production of singlet oxygen. azom.comnih.gov In the presence of molecular oxygen (³O₂), which naturally exists in a triplet ground state, the excited photosensitizer can transfer its energy to the oxygen molecule. osf.io This energy transfer, known as a Type II photochemical reaction, excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state, ready to absorb another photon and repeat the cycle. osf.io The efficiency of this process is dependent on the triplet state lifetime of the photosensitizer; a longer lifetime generally leads to a higher yield of singlet oxygen. nih.gov

Understanding the Spatiotemporal Distribution of Singlet Oxygen in Biological Systems

The highly reactive nature and short lifetime of singlet oxygen, typically in the range of 10-200 nanoseconds in a cellular environment, means it has a very limited diffusion distance, estimated to be around 220 nanometers. researchgate.net This localized action is a key advantage in applications like photodynamic therapy, as it confines the cytotoxic effects to the immediate vicinity of the photosensitizer. researchgate.net

Researchers have utilized the properties of 5-aminoeosin and similar photosensitizers to study the distribution of singlet oxygen in biological systems. By observing the effects of photosensitization, such as the oxidation of nearby biomolecules, scientists can infer the location and extent of singlet oxygen generation. researchgate.net The detection of singlet oxygen phosphorescence, a faint light emission from the decaying singlet oxygen, provides a direct method for monitoring its presence and lifetime in cells and tissues. researchgate.netcapes.gov.brscilit.com These studies are critical for understanding the mechanisms of photodynamic therapy and for designing more effective photosensitizers. nih.gov

Investigation of Intermolecular Interactions and Dynamics

5-Aminoeosin and its derivatives are valuable tools for probing the intricate world of molecular interactions and movements within biological systems. researchgate.netnih.govspiedigitallibrary.orgcore.ac.uk These interactions, which include non-covalent forces like hydrogen bonds and dipole-dipole interactions, govern the structure and function of biomolecules. labster.comlibretexts.orgbyjus.comsavemyexams.com

Protein Rotational Dynamics in Complex Biological Environments

The rotational motion of proteins is fundamental to their function, influencing processes such as enzyme catalysis and signal transduction. Researchers have chemically synthesized derivatives of 5-aminoeosin, such as a spin-labeled version (5-SLE), to act as molecular probes for studying these dynamics. researchgate.netnih.govspiedigitallibrary.org

By attaching 5-SLE to a protein, such as bovine serum albumin, and using techniques like time-resolved phosphorescence anisotropy and saturation transfer electron paramagnetic resonance (ST-EPR), scientists can monitor the rotational correlation times of the protein over a wide range of timescales, from picoseconds to microseconds. researchgate.netnih.gov The principle behind this technique is that the anisotropy of the emitted phosphorescence from the probe is dependent on how much the protein has rotated during the lifetime of the excited state. Slower rotation results in higher anisotropy. These experimental approaches have demonstrated that 5-aminoeosin-based probes are well-suited for quantifying the rotational dynamics of macromolecules in complex environments, such as solutions with varying viscosity. researchgate.netnih.gov

Molecular Mechanisms of Covalent Binding between Dyes and Biomolecules/Polymers

The ability of 5-aminoeosin to form covalent bonds with biomolecules is another area of significant research interest. nih.govencyclopedia.pubnih.govdrughunter.commdpi.com Covalent binding offers a way to permanently label proteins and other molecules for various applications. nih.gov

The amino group on the 5-aminoeosin molecule provides a reactive site for forming covalent linkages. This can be achieved through reactions with specific functional groups on biomolecules. For instance, the amino group can act as a nucleophile, attacking electrophilic sites on a target molecule. nih.gov One common strategy involves activating the biomolecule or using a crosslinker to facilitate the reaction. nih.gov For example, a derivative of 5-aminoeosin, eosin maleimide, is designed to react specifically with thiol groups on proteins. capes.gov.br The mechanism of covalent bond formation often involves a two-step process: an initial reversible binding followed by an irreversible chemical reaction. encyclopedia.pub Understanding these mechanisms is crucial for the development of targeted covalent inhibitors and probes for biological research. nih.gov

Advanced Modeling and Simulation in Conjunction with Experimental Data

Computational modeling and simulation have become indispensable tools for complementing experimental research and providing deeper mechanistic insights into the behavior of molecules like 5-aminoeosin. einsteinmed.edunih.govelifesciences.orgnih.govsimio.comfrontiersin.orgscimagojr.com These in silico approaches allow researchers to explore molecular interactions and dynamics at a level of detail that is often inaccessible through experiments alone.

By combining experimental data from techniques like spectroscopy with computational models, scientists can refine their understanding of the photophysical properties of 5-aminoeosin and its derivatives. nih.govmdpi.commdpi.com For example, molecular dynamics simulations can be used to model the binding of 5-aminoeosin to a protein, providing insights into the specific amino acid residues involved in the interaction and the conformational changes that may occur. nih.gov

Furthermore, computational models can be used to predict the behavior of 5-aminoeosin in different environments and to design new derivatives with enhanced properties. For instance, quantum chemistry calculations can be employed to predict the triplet state energies and singlet oxygen generation efficiencies of novel photosensitizers. stfc.ac.uk The integration of computational modeling with experimental validation provides a powerful synergistic approach for advancing our understanding of the mechanistic principles underlying the applications of 5-aminoeosin. mdpi.com

Development and Validation of Models for Singlet Oxygen Diffusion and Quenching